(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 853945-50-3
VCID: VC3757120
InChI: InChI=1S/C30H21BO2/c32-31(33)30-27-13-5-3-11-25(27)29(26-12-4-6-14-28(26)30)22-18-16-21(17-19-22)24-15-7-9-20-8-1-2-10-23(20)24/h1-19,32-33H
SMILES: B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65)(O)O
Molecular Formula: C30H21BO2
Molecular Weight: 424.3 g/mol

(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid

CAS No.: 853945-50-3

Cat. No.: VC3757120

Molecular Formula: C30H21BO2

Molecular Weight: 424.3 g/mol

* For research use only. Not for human or veterinary use.

(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid - 853945-50-3

Specification

CAS No. 853945-50-3
Molecular Formula C30H21BO2
Molecular Weight 424.3 g/mol
IUPAC Name [10-(4-naphthalen-1-ylphenyl)anthracen-9-yl]boronic acid
Standard InChI InChI=1S/C30H21BO2/c32-31(33)30-27-13-5-3-11-25(27)29(26-12-4-6-14-28(26)30)22-18-16-21(17-19-22)24-15-7-9-20-8-1-2-10-23(20)24/h1-19,32-33H
Standard InChI Key OFXAVYZQVCXGCX-UHFFFAOYSA-N
SMILES B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65)(O)O
Canonical SMILES B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65)(O)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s structure features a central anthracene core (C₁₄H₁₀) substituted at the 9-position with a boronic acid group (-B(OH)₂) and at the 10-position with a 4-(naphthalen-1-yl)phenyl group. This arrangement creates a conjugated π-system, enhancing electronic properties for potential optoelectronic applications.

PropertyValueSource
Molecular FormulaC₃₀H₂₁BO₂
Molecular Weight424.31 g/mol
CAS Number853945-50-3
IUPAC Name[10-(4-Naphthalen-1-ylphenyl)anthracen-9-yl]boronic Acid

Solubility and Stability

The compound is sparingly soluble in water but dissolves in organic solvents such as dichloromethane, acetone, and ethanol. Optimal solubility is achieved by heating to 37°C and sonicating. Stock solutions are prepared in DMSO or similar solvents, with typical concentrations ranging from 1–10 mM. Storage at -80°C is recommended for long-term stability (up to 6 months) .

Table 1: Stock Solution Preparation

Mass (mg)1 mM5 mM10 mM
1 mg2.3568 mL0.4714 mL0.2357 mL
5 mg11.7841 mL2.3568 mL1.1784 mL
10 mg23.5682 mL4.7136 mL2.3568 mL
Data derived from molarity calculations for DMSO solutions .

Synthesis and Availability

RiskClassificationPrecautions
Acute Toxicity (Oral)Toxic if swallowed (H301)Avoid ingestion; use fume hood
Skin IrritationCauses skin irritation (H315)Wear gloves; wash hands
Eye IrritationCauses serious eye irritation (H319)Use goggles; rinse immediately

Research Challenges and Future Directions

Structural Limitations

The compound’s steric bulk from the naphthalene-phenyl group may hinder reactivity in crowded reaction environments. Further functionalization (e.g., halogenation or alkylation) could improve versatility.

Unexplored Applications

  • Sensors: Boronic acids are known for sugar recognition; this compound’s aromatic system might enable fluorescent sensing.

  • Catalysis: Potential as a ligand in transition-metal catalysis, leveraging the boronic acid’s Lewis acidity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator